3-(4-Ethynylphenyl)propanoic acid
Description
Contextualization of Ethynylphenyl Moieties in Bioorthogonal Chemical Methodologies
The ethynylphenyl group, a key component of 3-(4-ethynylphenyl)propanoic acid, is of significant interest in bioorthogonal chemistry. This field of science focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes. The terminal alkyne group (C≡CH) of the ethynylphenyl moiety is a prime participant in what is known as "click chemistry."
Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and form no byproducts that require difficult removal, among other criteria. organic-chemistry.org One of the most prominent examples of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgbroadpharm.com In this reaction, the terminal alkyne of the ethynylphenyl group readily and specifically reacts with an azide-functionalized molecule to form a stable triazole ring. organic-chemistry.org This reaction is highly efficient and can be conducted under mild, aqueous conditions, making it suitable for biological environments. organic-chemistry.orgbroadpharm.com
The versatility of the CuAAC reaction allows for the precise attachment of the ethynylphenyl moiety to a wide array of molecules, including proteins, nucleic acids, and other biomolecules that have been tagged with an azide (B81097) group. acs.orgsigmaaldrich.com This has profound implications for a variety of research applications, such as:
Bioconjugation: The linking of different molecular entities.
Biolabeling: The attachment of fluorescent dyes or other reporter molecules to track biological processes. broadpharm.com
Drug delivery: The development of targeted therapeutic agents.
Furthermore, variations of the azide-alkyne cycloaddition, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), have been developed to circumvent the need for a potentially cytotoxic copper catalyst. wikipedia.org In SPAAC, a strained cyclooctyne (B158145) reacts with an azide, a reaction that is also highly efficient and bioorthogonal. wikipedia.org The ethynylphenyl group remains a key player in these advanced bioorthogonal methodologies.
Significance of Propanoic Acid Functionalities in Molecular Scaffolds and Bioconjugation
The propanoic acid portion of this compound provides another layer of functionality that is crucial for its utility in chemical and biological research. Carboxylic acids, such as propanoic acid, are common features in biologically relevant molecules and serve as versatile handles for chemical modification. wikipedia.org
The propanoic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This chemical tractability allows for the straightforward attachment of this compound to other molecules through standard coupling reactions. For instance, the carboxylic acid can be activated to react with an amine group on a protein or a small molecule to form a stable amide bond.
This ability to form covalent linkages is central to the concept of molecular scaffolds. A scaffold is a core molecular structure to which various functional groups can be attached to create a library of new compounds with diverse properties. nih.govmdpi.com The propanoic acid functionality allows this compound to act as a linker, connecting the bioorthogonal ethynylphenyl group to other molecules of interest. nih.gov This is particularly valuable in the design of chemical probes and drug candidates, where modular assembly of different components is a key strategy. sigmaaldrich.com
Recent studies have highlighted the use of propanoic acid derivatives in the development of novel antimicrobial and anticancer agents, underscoring the importance of this functional group in creating synthetically versatile scaffolds for drug discovery. nih.govmdpi.comnih.gov
Overview of Academic Research Trajectories for Alkynyl-Functionalized Compounds
The study of alkynyl-functionalized compounds, such as this compound, is a rapidly expanding area of chemical research. mdpi.com The unique reactivity of the alkyne group, particularly in the context of bioorthogonal chemistry, has opened up new avenues for exploring and manipulating biological systems. nih.gov
Current research trends are focused on several key areas:
Development of Novel Bioorthogonal Reactions: While the CuAAC and SPAAC reactions are well-established, there is ongoing research to develop new click reactions with even faster kinetics, improved biocompatibility, and orthogonality to existing methods. nih.gov This would allow for more complex, multi-component labeling experiments in living cells. nih.gov
Applications in Chemical Biology: Alkynyl-functionalized compounds are being increasingly used as chemical probes to study a wide range of biological processes, including protein function, enzyme activity, and cellular signaling. nih.gov These probes can be used to identify new drug targets and to better understand the mechanisms of disease.
Materials Science: The ability of alkynes to form stable linkages is also being exploited in materials science for the development of new polymers and functionalized surfaces. acs.org For example, the click reaction can be used to attach specific biomolecules to a surface to create biosensors or biocompatible materials.
Drug Discovery and Development: The modular nature of click chemistry makes it an attractive tool for drug discovery. acs.org By combining different alkynyl-functionalized building blocks with various azide-containing fragments, large libraries of potential drug candidates can be rapidly synthesized and screened for biological activity. acs.org
The trifluoromethylalkynylation of alkenes is another area of growing interest, as the introduction of fluorine atoms can significantly alter the properties of organic molecules, with important implications for the pharmaceutical and agrochemical industries. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
3-(4-ethynylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h1,3-6H,7-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGSZWCQJVFRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880081-84-5 | |
| Record name | 3-(4-ethynylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 4 Ethynylphenyl Propanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available precursors. For 3-(4-ethynylphenyl)propanoic acid, two primary strategic disconnections guide the synthetic design.
The most logical disconnections are at the C-C bonds connecting the functional groups to the aromatic ring.
Disconnection A (C(sp)-C(sp²) bond): This involves breaking the bond between the ethynyl (B1212043) group and the phenyl ring. This disconnection points towards a cross-coupling reaction, most notably the Sonogashira coupling, as the final key step. This strategy would involve coupling a suitable protected alkyne, such as trimethylsilylacetylene (B32187), with a phenyl ring already possessing the propanoic acid side chain (or a protected version thereof), like 3-(4-iodophenyl)propanoic acid.
Disconnection B (C(sp²)-C(sp³) bond): This approach involves disconnecting the propanoic acid side chain from the 4-ethynylphenyl core. This strategy prioritizes the early installation of the sensitive ethynyl group onto the aromatic ring. The resulting key intermediate is a 4-ethynylphenyl halide (e.g., 4-ethynyl-1-iodobenzene) or a related derivative, to which the three-carbon side chain is subsequently added.
Both strategies require careful consideration of functional group compatibility and the use of protecting groups to prevent unwanted side reactions, particularly with the acidic proton of the terminal alkyne and the carboxylic acid group.
Synthesis of Key 4-Ethynylphenyl Intermediates
The formation of the 4-ethynylphenyl core is a critical phase of the synthesis. This is typically achieved through palladium-catalyzed cross-coupling reactions, with precursor functionalization being essential for success.
Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira coupling)
The Sonogashira coupling is the premier method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide. This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, is highly efficient for creating the C(sp)-C(sp²) bond in ethynylphenyl structures.
A common approach involves reacting a dihalogenated benzene, such as 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene, with a protected alkyne like trimethylsilylacetylene (TMSA). The higher reactivity of the C-I bond compared to the C-Br bond allows for selective mono-alkynylation. The TMS group serves as a protecting group for the terminal alkyne, preventing its self-coupling and other side reactions. This group can be easily removed later under mild basic or fluoride-ion conditions.
Table 1: Representative Sonogashira Coupling Conditions for Aryl Halide Alkynylation
| Aryl Halide | Alkyne | Catalyst System | Base/Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | >95 |
| 4-Iodoacetophenone | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 98 |
This table showcases typical conditions for the Sonogashira reaction on various 4-substituted aryl iodides, which are precursors to the target structure.
Precursor Functionalization and Protection Strategies
Protecting groups are crucial. The terminal alkyne's acidic proton is often protected as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) ether to ensure stability during subsequent reaction steps. Similarly, the carboxylic acid group is almost always protected, typically as an ester (e.g., methyl or ethyl ester), to prevent it from interfering with the coupling reactions or being involved in unwanted nucleophilic additions. This ester can be hydrolyzed in the final step to reveal the carboxylic acid.
Elaboration of the Propanoic Acid Side Chain
Once the 4-ethynylphenyl core is established, the next phase involves constructing the propanoic acid side chain.
Carbon Chain Elongation Techniques
Several methods exist to introduce the three-carbon chain onto the aromatic ring.
Heck Coupling: One powerful method involves the Heck reaction between a 4-ethynylaryl halide (e.g., 1-ethynyl-4-iodobenzene) and an acrylic acid ester (e.g., ethyl acrylate). This palladium-catalyzed reaction forms a C-C bond at the site of the halide, creating ethyl 3-(4-ethynylphenyl)acrylate. The double bond in the acrylate (B77674) product can then be reduced to a single bond via catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) to yield the desired propanoate structure.
From an Aldehyde: If the synthesis starts from 4-iodobenzaldehyde, it can first undergo Sonogashira coupling to produce 4-ethynylbenzaldehyde. This aldehyde can then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to introduce a two-carbon extension, forming a cinnamate (B1238496) ester. Subsequent reduction of the double bond and hydrolysis of the ester completes the synthesis.
Carboxylic Acid Formation and Protecting Group Strategies
The final step in many synthetic routes to this compound is the deprotection of the carboxyl group. As mentioned, the acid is typically carried through the synthesis in the form of an ester to prevent its reactivity.
The most common method for converting the ester back to the carboxylic acid is hydrolysis. This can be achieved under basic conditions, for example, by heating the ester with an aqueous solution of sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a co-solvent like tetrahydrofuran (B95107) (THF) or methanol. An acidic workup then protonates the resulting carboxylate salt to yield the final product.
Care must be taken during this step to ensure that the conditions are mild enough not to affect the terminal ethynyl group. The choice of the ester protecting group (methyl, ethyl, t-butyl) can influence the deprotection conditions required, with t-butyl esters being removable under acidic conditions, which can be an advantage in certain synthetic schemes.
Table 2: Common Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Trimethylsilylacetylene |
| 3-(4-Iodophenyl)propanoic acid |
| 4-Ethynyl-1-iodobenzene |
| 1,4-Diiodobenzene |
| 1-Bromo-4-iodobenzene |
| 1-Iodo-4-nitrobenzene |
| 4-Iodoacetophenone |
| Methyl 4-iodobenzoate |
| 4-Iodoaniline |
| 4-Iodophenol |
| Ethyl acrylate |
| Ethyl 3-(4-ethynylphenyl)acrylate |
| 4-Iodobenzaldehyde |
| 4-Ethynylbenzaldehyde |
| Sodium hydroxide |
| Lithium hydroxide |
| Tetrahydrofuran |
Purification and Isolation Methodologies for Synthetic Intermediates and Final Compound
The purification of the intermediates and the final product is crucial to obtain this compound in high purity.
Purification of Ethyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate:
After the Sonogashira coupling, the reaction mixture typically contains the desired product, unreacted starting materials, the catalyst residues, and the amine hydrohalide salt. A standard workup procedure involves filtering the reaction mixture through a pad of celite to remove solid byproducts. The filtrate is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically effective in separating the product from less polar starting materials and non-polar byproducts.
Purification of this compound:
After hydrolysis and acidification, the crude this compound often precipitates from the aqueous solution. This solid can be collected by filtration. However, it may still contain impurities.
Recrystallization is a common and effective method for purifying solid organic compounds. mt.com The choice of solvent is critical. For aromatic carboxylic acids, solvents like ethanol, methanol, water, or mixtures thereof are often suitable. libretexts.org A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Preparative High-Performance Liquid Chromatography (HPLC) can be employed for the purification of small quantities of the final product to a very high purity. nih.govgoogle.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, is a common setup. sielc.com
| Purification Method | Target Compound/Intermediate | Typical Conditions/Solvents |
| Column Chromatography | Ethyl 3-(4-((trimethylsilyl)ethynyl)phenyl)propanoate | Silica gel, Hexanes/Ethyl Acetate gradient |
| Recrystallization | This compound | Ethanol/Water, Methanol/Water, or Toluene |
| Preparative HPLC | This compound | C18 column, Acetonitrile/Water with Formic Acid |
Chemo- and Regioselectivity Considerations in Reaction Design
Chemoselectivity in the Sonogashira coupling refers to the preferential reaction of one functional group over another. In the synthesis of this compound, the primary chemoselectivity issue is the selective reaction at the C-I bond without affecting the ester or the propanoic acid side chain. The Sonogashira coupling is highly chemoselective for aryl halides, and the reaction conditions are generally mild enough not to interfere with the ester or carboxylic acid functionalities. wikipedia.org The use of a protected alkyne like TMSA also prevents the unwanted homocoupling of the alkyne.
Regioselectivity becomes a critical consideration if the aromatic ring possesses multiple potential coupling sites. For the synthesis of this compound from 3-(4-iodophenyl)propanoic acid, there is only one reactive site on the aromatic ring, so regioselectivity is not a concern.
However, in more complex scenarios with multiple halogen substituents on the aromatic ring, the regioselectivity of the Sonogashira coupling is governed by the relative reactivity of the C-X bonds (X = I, Br, Cl). The reactivity order is generally I > Br > Cl. nih.gov This allows for selective coupling at the most reactive site. For instance, in a molecule containing both an iodo and a bromo substituent, the Sonogashira coupling will preferentially occur at the C-I bond. nih.gov The steric hindrance around the coupling site also plays a significant role, with less hindered positions being more reactive. nih.gov
Advanced Derivatization and Functionalization Strategies
Covalent Modifications via Carboxylic Acid Activation
The carboxylic acid moiety of 3-(4-ethynylphenyl)propanoic acid is a classical functional group for covalent modification. Activation of this group, typically through the formation of a more reactive intermediate, facilitates its conjugation to various nucleophiles.
Amide Bond Formation and Esterification for Conjugation
Amide bond formation and esterification are among the most robust and widely utilized conjugation methods in chemistry. For this compound, these reactions provide a straightforward means to attach it to amine and alcohol functionalities, respectively. The process generally involves the activation of the carboxylic acid using a coupling agent, such as a carbodiimide (B86325) like N-(3-(dimethylamino)propyl)-N′-ethylcarbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to form a more stable, reactive NHS-ester. Current time information in Bangalore, IN. This activated intermediate can then react with a primary or secondary amine to form a stable amide bond or with an alcohol to yield an ester.
These conjugation strategies are fundamental in medicinal chemistry and materials science for attaching reporter tags, therapeutic agents, or other functional molecules. While specific examples detailing the conjugation of this compound via amide and ester bonds are not extensively documented in the reviewed literature, the principles of these reactions are well-established.
Table 1: Illustrative Amide Bond and Esterification Reactions
| Reaction Type | Reactants | Coupling Agents | Product |
| Amide Bond Formation | This compound + Amine-containing molecule (e.g., Lysine (B10760008) side chain of a protein) | EDC/NHS | Amide-linked conjugate |
| Esterification | This compound + Alcohol-containing molecule (e.g., Hydroxyl-terminated polymer) | Carbodiimide, Acid catalyst | Ester-linked conjugate |
Linker Strategies for Attachment to Biomolecules and Polymeric Matrices
The structure of this compound inherently makes it a valuable heterobifunctional linker. One end, the carboxylic acid, can be anchored to a primary substrate, such as a biomolecule or a polymer surface, while the other end, the terminal alkyne, remains available for subsequent "click" chemistry modifications. This dual functionality is highly advantageous for creating well-defined bioconjugates and functional materials.
For instance, the carboxylic acid can be coupled to the amine groups of lysine residues on a protein surface. Current time information in Bangalore, IN. Similarly, it can be attached to amine-functionalized polymeric matrices. Once tethered, the ethynyl (B1212043) group serves as a handle for the specific attachment of a second molecule, which could be a fluorescent dye, a targeting ligand, or another polymer chain, via bioorthogonal reactions. This strategic, stepwise approach allows for the construction of complex systems with a high degree of control over the final architecture. The synthesis of building blocks with multiple functionalities for the creation of coordination polymers is a related strategy that highlights the utility of such linkers.
Bioorthogonal Click Chemistry Applications of the Terminal Alkyne
The terminal alkyne of this compound is a key functional group for engaging in bioorthogonal click chemistry. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, proceeding with high yields in complex biological media.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent click reaction. It involves the reaction between a terminal alkyne, such as the one present in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is known for its reliability, broad functional group tolerance, and high reaction rates. The catalysis by copper(I), often generated in situ from a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate, is crucial for the reaction's efficiency.
The CuAAC reaction has been widely used in various fields, including drug discovery, bioconjugation, and materials science. For example, after conjugating this compound to a substrate via its carboxylic acid, the alkyne can be used to "click" on an azide-modified fluorescent probe for imaging applications.
Table 2: Key Features of CuAAC Reactions
| Feature | Description |
| Reactants | Terminal alkyne and an azide |
| Catalyst | Copper(I) species |
| Product | 1,4-disubstituted 1,2,3-triazole |
| Key Advantages | High efficiency, selectivity, biocompatibility, and robust reaction conditions |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts with an azide in the absence of a metal catalyst. The relief of ring strain in the cycloalkyne provides the driving force for the reaction.
In the context of this compound, its terminal alkyne is not strained. Therefore, it would typically be the azide-containing partner that is pre-modified with this molecule. Alternatively, if a target molecule contains an azide, this compound would need to be first converted to a strained cycloalkyne derivative to participate directly in SPAAC. While the general utility of SPAAC in bioconjugation is well-established, specific examples employing derivatives of this compound in this reaction are not prominently featured in the surveyed literature.
Inverse-Electron-Demand Diels-Alder Ligation with Tetrazines
A more recent and exceptionally fast bioorthogonal reaction is the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene or alkyne. This reaction is notable for its extremely rapid kinetics, often orders of magnitude faster than other click reactions. The typical dienophiles for iEDDA reactions with tetrazines are strained alkenes like trans-cyclooctene (B1233481) or norbornene.
While terminal alkynes can react with some tetrazines, the reaction rates are generally much slower than with strained alkenes. For this compound to be a highly effective partner in iEDDA, it would likely need to be modified to incorporate a strained dienophile. The direct iEDDA reaction of its terminal alkyne with a tetrazine is possible but may require more forcing conditions compared to the reactions with strained systems. There are no specific documented examples in the searched literature of this compound participating in iEDDA reactions.
Diversification of the Aromatic Ring System for Modular Synthesis
The ability to selectively introduce substituents onto the phenyl ring of this compound is pivotal for creating structural diversity. The existing substituents—the propanoic acid and ethynyl groups—exert significant influence on the regioselectivity of these transformations. The propanoic acid side chain, being an alkyl group with a terminal carboxylic acid, is generally considered a weakly deactivating, ortho-, para-directing group for electrophilic aromatic substitution, primarily due to hyperconjugation and inductive effects. However, the carboxylic acid moiety itself is electron-withdrawing. Conversely, the ethynyl group is a deactivating group with a complex directing nature, though it often directs incoming electrophiles to the meta position. The interplay of these directing effects, along with the chosen reaction conditions, dictates the outcome of the functionalization.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) represents a fundamental class of reactions for modifying the phenyl ring. Key examples include halogenation, nitration, and Friedel-Crafts reactions.
Halogenation introduces one or more halogen atoms (Cl, Br, I) onto the aromatic ring, which can serve as handles for subsequent cross-coupling reactions. The reaction typically employs a halogen source and a Lewis acid catalyst, such as iron(III) bromide for bromination. wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound, halogenation is expected to occur at the positions ortho to the propanoic acid group (C3 and C5).
Nitration , the introduction of a nitro group (-NO₂), is another key transformation. The nitro group is a strong electron-withdrawing group and can be a precursor to an amino group via reduction. Nitration is typically achieved using a mixture of nitric acid and sulfuric acid. nih.govlumenlearning.com The strong deactivating nature of the nitro group can be harnessed to influence the position of further substitutions.
Friedel-Crafts reactions , including acylation and alkylation, allow for the formation of new carbon-carbon bonds. masterorganicchemistry.comorganic-chemistry.orggoogle.comlibretexts.orgchadsprep.com Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is often preferred over alkylation due to its tendency to avoid polysubstitution and carbocation rearrangements. The resulting ketone can be a versatile intermediate for further derivatization.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Phenylalkanoic Acids Note: The following table is illustrative and based on general principles of SEAr on similar substrates, as specific examples for this compound are not readily available in the cited literature.
| Reaction | Reagents & Conditions | Expected Major Product(s) |
| Bromination | Br₂, FeBr₃ | 3-(3-Bromo-4-ethynylphenyl)propanoic acid |
| Nitration | HNO₃, H₂SO₄ | 3-(4-Ethynyl-3-nitrophenyl)propanoic acid |
| Acylation | CH₃COCl, AlCl₃ | 3-(3-Acetyl-4-ethynylphenyl)propanoic acid |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-heteroatom bonds with high selectivity and functional group tolerance. wikipedia.orgnih.govlibretexts.orgyoutube.comnih.govorganic-chemistry.orgresearchgate.netresearchgate.netclaremont.eduresearchgate.net For a pre-functionalized aromatic ring (e.g., a halogenated derivative of this compound), reactions like the Suzuki-Miyaura and Sonogashira couplings are particularly valuable.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. youtube.comnih.govresearchgate.netresearchgate.netclaremont.edu This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. For instance, a bromo-substituted derivative of this compound could be coupled with various arylboronic acids to generate a library of biaryl compounds.
The Sonogashira coupling provides a direct method to form a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgresearchgate.net While the parent molecule already contains an ethynyl group, this reaction could be employed on a di-halogenated derivative to introduce a second alkyne substituent or to couple with a different terminal alkyne.
Table 2: Potential Cross-Coupling Reactions for Derivatization Note: This table illustrates potential applications of cross-coupling reactions on a hypothetical halogenated derivative of the target compound.
| Starting Material | Coupling Partner | Reaction Type | Catalyst System (Typical) | Potential Product |
| 3-(3-Bromo-4-ethynylphenyl)propanoic acid | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 3-((4'-Ethynyl-[1,1'-biphenyl]-3-yl))propanoic acid |
| 3-(3-Bromo-4-ethynylphenyl)propanoic acid | Trimethylsilylacetylene (B32187) | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-(4-Ethynyl-3-((trimethylsilyl)ethynyl)phenyl)propanoic acid |
Direct C-H Functionalization
More recently, direct C-H functionalization has emerged as an atom-economical strategy that circumvents the need for pre-functionalization of the aromatic ring. nih.govrsc.orgnih.govnih.govrsc.org These methods involve the direct conversion of a C-H bond into a new C-C or C-heteroatom bond, often guided by a directing group within the substrate.
For phenylpropanoic acid derivatives, the carboxylic acid group itself can act as a directing group to facilitate ortho-C-H olefination , as demonstrated in studies on similar structures. nih.gov This would lead to the introduction of an alkene at the C3 and/or C5 positions.
Furthermore, innovative strategies have been developed for meta-C-H functionalization of phenylpropanoic acids. nih.govrsc.orgnih.govrsc.org These methods often employ a transient directing group that positions a transition metal catalyst to activate the C-H bond meta to the propanoic acid side chain. This approach provides access to substitution patterns that are not readily achievable through classical electrophilic substitution.
Table 3: C-H Functionalization Strategies for Phenylpropanoic Acids
| Strategy | Position Targeted | Catalyst/Reagents (General) | Potential Modification |
| Ortho-C-H Olefination | Ortho to propanoic acid | Pd(OAc)₂, MPAA ligand, Olefin | Introduction of a vinyl group |
| Meta-C-H Arylation | Meta to propanoic acid | Pd(II), Transient mediator, Aryl halide | Introduction of an aryl group |
These advanced derivatization strategies underscore the synthetic utility of this compound as a modular building block. The ability to selectively functionalize the aromatic ring through a variety of chemical pathways provides a powerful platform for the rational design and synthesis of novel compounds with tailored properties.
Applications in Chemical Biology Research Methodologies
Design and Synthesis of Bioconjugates for Molecular Labeling and Imaging
The ability to attach 3-(4-ethynylphenyl)propanoic acid to various molecules of interest, followed by a click reaction with a reporter tag, forms the basis of its use in creating bioconjugates for labeling and imaging.
While direct research on fluorescent probes derived solely from this compound is not extensively documented, its structural motifs are integral to the design of such probes. The general principle involves coupling the carboxylic acid group to a molecule that targets a specific cellular component or is involved in a particular biological process. The terminal alkyne then serves as a reactive handle for the subsequent attachment of a fluorescent dye via click chemistry. This modular approach allows for the creation of a diverse array of probes for cellular imaging. The development of such probes has been instrumental in studying G-quadruplex structures in DNA and RNA within a cellular context, moving beyond simple fluorescence intensity to more advanced imaging modalities.
In the realm of quantitative proteomics, stable isotope labeling is a powerful technique for comparing protein abundance between different biological samples. While specific applications of this compound for isotopic labeling are not widely reported, its structure lends itself to such derivatization. Theoretically, isotopically labeled versions of the compound (e.g., containing ¹³C or ²H) could be synthesized. These labeled analogues could then be incorporated into specific protein populations or used to tag peptides post-translationally. The mass difference introduced by the isotopes would then allow for the relative quantification of the tagged proteins or peptides by mass spectrometry. This approach is conceptually similar to established methods that utilize various isotopic labels to derivatize peptides or proteins.
Affinity tags are essential tools for purifying proteins and studying their interactions. These tags, which can be small peptides or entire proteins, are attached to a protein of interest and allow for its selective capture. The this compound moiety can be incorporated into affinity tagging reagents. For instance, the carboxylic acid could be linked to a known binding motif, while the alkyne group provides a site for subsequent immobilization on a solid support functionalized with an azide (B81097). This strategy would enable the efficient purification of the tagged protein and its interacting partners for further analysis.
Activity-Based Protein Profiling (ABPP) Reagent Development
Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. The design of these activity-based probes (ABPs) often incorporates a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a reporter tag for detection, and sometimes a linker.
The structure of this compound is well-suited for incorporation into the design of ABPs. The propanoic acid group can be modified to mimic the structure of a natural substrate or inhibitor of a target enzyme. This "bait" portion of the probe directs it to the active site of the enzyme. The terminal alkyne then acts as a latent reporter handle. Once the probe is covalently bound to the active enzyme, the alkyne is available for subsequent tagging via click chemistry. This approach has been instrumental in the discovery of novel enzyme inhibitors and the characterization of their targets.
A key advantage of the alkyne handle in ABPs derived from this compound is the ability to perform the "click" reaction after the probe has labeled its protein target within a complex biological sample. This two-step approach, often referred to as "click chemistry-ABPP," allows for the use of a small, minimally perturbing probe for the initial labeling event. Following this, a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for visualization, can be attached. The biotinylated proteins can then be enriched and subsequently identified by mass spectrometry, enabling the identification of the enzyme targets. This method has proven invaluable for target identification and validation in drug discovery and for understanding the fundamental roles of enzymes in health and disease.
High-Throughput Screening Library Design and Development (Methodological Focus)
High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of compounds for their effects on a specific biological target. The design and synthesis of compound libraries are critical to the success of HTS campaigns.
Utilization as a Scaffold for Combinatorial Library Synthesis
There is currently a lack of specific published research that details the use of This compound as a primary scaffold for the synthesis of large combinatorial libraries. A scaffold in this context serves as the core molecular framework upon which a variety of chemical substituents are systematically added to generate a diverse collection of related molecules. The bifunctional nature of This compound , featuring a reactive terminal alkyne and a modifiable carboxylic acid, theoretically makes it a suitable candidate for such applications. However, documented examples of libraries built upon this specific scaffold are not readily found in the scientific literature.
Role as a Modular Linker in Chemical Tool Assembly
Similarly, while the structure of This compound suggests its potential as a modular linker—a bifunctional molecule used to connect two other molecular components, such as a fluorescent dye and a pharmacophore—there is a lack of specific studies demonstrating its application in this role for the assembly of chemical tools. The alkyne group is amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the carboxylic acid can be readily converted to an amide or ester. These properties make it an attractive theoretical linker, but practical applications in published research are not apparent at this time.
Probes for Elucidating Cellular Pathways and Molecular Mechanisms
Chemical probes are essential tools for dissecting complex biological processes. These molecules are designed to interact with specific targets within a cell, allowing researchers to study their function and role in cellular pathways.
There are no specific, detailed research findings available that describe the development and use of chemical probes derived directly from This compound for the purpose of elucidating cellular pathways and molecular mechanisms. The creation of such a probe would likely involve attaching a reporter group (e.g., a fluorophore or an affinity tag) to one of the functional groups of the molecule while the other part of the molecule is designed to interact with a biological target. The absence of such reports in the literature indicates that this specific compound has not been a major focus of probe development efforts to date.
Integration into Advanced Materials Science and Polymer Chemistry
Monomer in the Synthesis of Functional Polymeric Materials
As a monomer, 3-(4-Ethynylphenyl)propanoic acid provides a pathway to novel polymers with precisely controlled structures and functionalities.
The ethynyl (B1212043) group is the key to synthesizing linear polymers through step-growth polymerization. When reacted with a bifunctional molecule containing two azide (B81097) groups (a diazide), this compound can undergo a CuAAC reaction to form a linear polymer chain. nih.gov This process creates a stable triazole ring linking the monomer units.
This polymerization method allows for the creation of well-defined homopolymers or copolymers. For instance, copolymerization with other functional alkyne- or azide-containing monomers can introduce a variety of side chains and properties into the polymer backbone. The pendant carboxylic acid groups along the resulting polymer chain remain available for further post-polymerization modification, allowing for the attachment of bioactive molecules, solubility modifiers, or other functional groups. This approach combines the precision of click chemistry with the versatility of traditional polymer modification techniques. mdpi.com
The dual functionality of this compound is particularly advantageous for the formation of three-dimensional polymer networks and hydrogels. Cross-linking can be achieved through several strategic approaches:
Alkyne-Based Cross-linking: The monomer can be polymerized with multifunctional azide cross-linkers (e.g., tri- or tetra-azides). The ethynyl groups react to form a covalently cross-linked network, where the density and mechanical properties can be tuned by the ratio of monomer to cross-linker. cup.edu.cn
Carboxylic Acid-Based Cross-linking: The pendant carboxylic acid groups can be used to form cross-links. This can be achieved by reacting them with diols or diamines to form ester or amide linkages. Alternatively, in aqueous media, the carboxylic acid groups can be deprotonated and cross-linked through the addition of divalent cations like Ca²⁺, forming ionic networks characteristic of some hydrogels. nih.govnih.gov
Dual-Curing Networks: A powerful strategy involves using both functional groups. A linear polymer can first be synthesized via the alkyne group, followed by a secondary cross-linking reaction through the carboxylic acid groups. This two-step process allows for exceptional control over the final network structure and properties.
These cross-linked materials, particularly hydrogels, are highly valued in biomedical applications for their ability to absorb large amounts of water and mimic soft tissues. nih.gov
| Cross-linking Strategy | Functional Group Utilized | Cross-linking Chemistry | Resulting Network Type |
| Click Chemistry | Ethynyl | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent |
| Ionic Interaction | Carboxylic Acid | Coordination with multivalent cations (e.g., Ca²⁺) | Ionic |
| Condensation | Carboxylic Acid | Esterification with diols or amidation with diamines | Covalent |
Surface Functionalization and Biointerface Engineering
Controlling the chemistry of material surfaces is critical for applications ranging from medical implants to biosensors. This compound serves as an ideal molecular linker for engineering these interfaces.
The molecule can be covalently attached, or "grafted," onto various substrates to alter their surface properties. The method of attachment depends on the substrate's chemistry.
Via the Carboxylic Acid: For surfaces rich in hydroxyl or amine groups (e.g., cellulose, metal oxides, or plasma-treated polymers), the carboxylic acid can form ester or amide bonds, anchoring the molecule. This leaves the ethynyl group exposed, ready for subsequent "click" reactions to attach other molecules, such as biocompatible polymers like poly(ethylene glycol) (PEG) or specific cell-targeting ligands. nih.gov
Via the Ethynyl Group: Alternatively, a surface can be pre-functionalized with azide groups. The this compound can then be "clicked" onto the surface via its alkyne. mdpi.com This strategy exposes the carboxylic acid group, which can be used to modulate surface charge, hydrophilicity, and protein adsorption, thereby controlling biocompatibility.
This ability to create well-defined, functionalized surfaces is crucial for developing materials that resist non-specific protein fouling and promote desired cellular responses. mdpi.com
By combining surface grafting with microfabrication techniques like photolithography or microcontact printing, it is possible to create chemically patterned surfaces. For example, a substrate can be patterned with regions of azide-terminated self-assembled monolayers. When this surface is exposed to this compound, the molecule will attach only to the azide-patterned areas. This creates micropatterns of carboxylic acid functionality, which can be used to spatially control the attachment of cells, proteins, or other biomolecules, forming the basis for advanced biological assays and cell-based sensors.
Nanomaterials and Self-Assembly Processes
The principles of self-assembly, where molecules spontaneously organize into ordered structures, are fundamental to nanotechnology. nih.gov The amphiphilic nature of this compound—with its hydrophobic phenyl-alkyne segment and its hydrophilic carboxylic acid head—makes it a candidate for forming self-assembled nanostructures like micelles or vesicles in aqueous solutions. mdpi.comnih.gov
Furthermore, it can be used to functionalize existing nanoparticles (e.g., gold, silica (B1680970), or iron oxide). mdpi.com By tethering the molecule to the nanoparticle surface, a layer of reactive ethynyl or carboxylic acid groups is created. These functionalized nanoparticles can then be used as building blocks for larger, more complex architectures or as platforms for attaching therapeutic agents or targeting moieties. This approach leverages the unique optical, magnetic, or catalytic properties of the inorganic core while adding the chemical versatility of the organic shell. researchgate.net
Functionalization of Nanoparticles for Targeted Applications
The surface functionalization of nanoparticles is a critical step in tailoring their properties for specific applications, such as in catalysis, sensing, and nanomedicine. This compound offers two distinct chemical moieties for robustly anchoring it to a variety of nanoparticle surfaces.
The carboxylic acid group provides a classic and versatile method for attaching to the surface of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) or for coupling to amine-functionalized surfaces through amide bond formation. The resulting carboxylate or amide linkage provides a stable connection to the nanoparticle core.
More recently, the direct interaction of terminal alkynes with metal surfaces has emerged as a novel and powerful method for nanoparticle functionalization. nih.govnih.govacs.org Studies have shown that alkyne derivatives can be used for the rapid and simple surface modification of gold nanoparticles (AuNPs). nih.govnih.govacs.org This alkynylation offers advantages over traditional thiol-based chemistry, including straightforward preparation of the ligands and high stability of the resulting functionalized nanoparticles. acs.org The ethynyl group on this compound can thus be used to directly functionalize gold or ruthenium nanoparticles, with the propanoic acid tail extending outwards, available for further interactions or providing specific solubility characteristics. frontiersin.org
The choice of functionalization strategy depends on the nanoparticle material and the desired orientation of the molecule on the surface.
Table 1: Potential Strategies for Nanoparticle Functionalization with this compound
| Functional Group Utilized | Nanoparticle Type | Linkage Type | Resulting Surface |
| Carboxylic Acid | Metal Oxides (e.g., Fe₃O₄, TiO₂) | Carboxylate | Ethynyl-terminated |
| Carboxylic Acid | Amine-modified surfaces | Amide bond | Ethynyl-terminated |
| Terminal Ethynyl | Gold (Au), Silver (Ag) | Au-Alkyne, Ag-Alkyne | Carboxylic acid-terminated |
| Terminal Ethynyl | Ruthenium (Ru) | Ru-Vinylidene | Carboxylic acid-terminated |
These functionalized nanoparticles can be designed for a variety of targeted applications. For instance, nanoparticles coated with an outward-facing carboxylic acid surface exhibit tunable solubility in aqueous media and can be used for further conjugation with biological molecules. nih.gov Conversely, nanoparticles presenting an ethynyl-terminated surface can participate in "click" chemistry reactions, such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions, allowing for the highly efficient and specific attachment of other molecules.
Supramolecular Assembly Driven by Ethynyl-Phenyl Interactions
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. frontiersin.orgnih.gov this compound is an excellent candidate for building supramolecular architectures due to the specific and directional interactions facilitated by its functional groups.
The ethynyl-phenyl moiety is known to participate in several key non-covalent interactions. The terminal, slightly acidic proton of the ethynyl group can act as a hydrogen bond donor, forming C-H···π or C-H···O interactions. The π-system of the alkyne and the phenyl ring can also act as hydrogen bond acceptors. Furthermore, the aromatic phenyl ring is capable of engaging in π-π stacking interactions, which are crucial for the organization of many organic materials.
In addition to the interactions involving the ethynyl-phenyl group, the carboxylic acid moiety is a powerful driver of supramolecular assembly. Carboxylic acids are well-known to form robust, dimeric hydrogen-bonding motifs (O-H···O). This highly directional and strong interaction can lead to the formation of one-dimensional supramolecular polymer chains.
When both types of interactions are present in a single molecule like this compound, complex and hierarchical self-assembly can be achieved. For example, the primary formation of hydrogen-bonded chains via the carboxylic acid groups can be followed by the inter-chain organization of these chains through π-π stacking and C-H···π interactions of the ethynyl-phenyl groups. This can lead to the formation of tapes, ribbons, or other higher-order structures. The interplay of these different non-covalent forces allows for fine-tuning of the resulting supramolecular architecture. nih.gov
Table 2: Key Non-Covalent Interactions for Supramolecular Assembly of this compound
| Interacting Moiety | Type of Interaction | Role in Assembly |
| Carboxylic Acid | Hydrogen Bonding (O-H···O) | Formation of strong dimers and 1D chains |
| Phenyl Ring | π-π Stacking | Inter-chain organization and stabilization |
| Ethynyl C-H | Hydrogen Bonding (C-H···π/O) | Directional control and cross-linking of chains |
| Phenyl/Ethynyl π-system | Hydrogen Bond Acceptor | Specific recognition and structural reinforcement |
The ability to form these ordered assemblies makes this compound and related molecules promising building blocks for the development of functional organic materials, such as gels, liquid crystals, and porous frameworks, with applications in sensing, separation, and electronics.
Analytical Methodologies for Characterization of Derivatized Compounds and Bioconjugates
Spectroscopic Techniques for Structural Elucidation of Conjugates
Spectroscopic methods are indispensable for the detailed structural analysis of molecules derived from 3-(4-ethynylphenyl)propanoic acid. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information. lehigh.eduthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise chemical structure of a molecule. thermofisher.com In the context of this compound derivatives, ¹H NMR and ¹³C NMR are used to identify the various protons and carbons within the molecule.
For the parent compound, this compound, the ¹H NMR spectrum would exhibit characteristic signals. The protons of the propanoic acid chain (CH₂CH₂COOH) would appear as distinct multiplets, typically in the range of 2.5-3.0 ppm. docbrown.info The aromatic protons on the phenyl ring would produce signals in the aromatic region (around 7.0-7.5 ppm), and the terminal alkyne proton (-C≡CH) would have a characteristic chemical shift around 3.0 ppm.
When this compound undergoes conjugation, for example, through a "click" reaction involving the alkyne group, the NMR spectrum will show significant changes. The disappearance of the alkyne proton signal is a key indicator that the reaction has occurred at that site. New signals corresponding to the conjugated moiety will also appear, providing evidence for the formation of the desired product. nih.gov For instance, in a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), the formation of a triazole ring would result in a new set of proton and carbon signals with distinct chemical shifts. nih.gov
Infrared (IR) Spectroscopy is primarily used to identify the functional groups present in a molecule. thermofisher.com The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp absorption around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption around 2100 cm⁻¹. The carboxylic acid functional group would be identified by a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. docbrown.info
Upon conjugation, the IR spectrum provides clear evidence of the chemical transformation. The disappearance or significant reduction in the intensity of the ≡C-H and C≡C stretching bands would confirm the reaction of the alkyne group. wisc.edu Concurrently, new absorption bands corresponding to the newly formed functional groups, such as the triazole ring in a click reaction, would appear.
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. youtube.com For derivatives of this compound, mass spectrometry can confirm the successful conjugation by showing the expected molecular ion peak corresponding to the mass of the final product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further elucidate the structure of the conjugate. nih.gov For example, in the analysis of triazole products formed from alkyne-azide cycloadditions, specific fragmentation patterns can be identified that are characteristic of the triazole ring and the substituents attached to it. nih.gov This allows for confident identification of the derivatized compound, even in complex mixtures. nih.gov
| Technique | Information Provided for this compound Derivatives | Key Spectral Features to Monitor |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms. | Disappearance of alkyne proton signal, appearance of new signals from the conjugated moiety. nih.gov |
| IR Spectroscopy | Identification of functional groups. | Disappearance of ≡C-H and C≡C stretching bands, appearance of new bands from the formed conjugate. docbrown.infowisc.edu |
| Mass Spectrometry | Molecular weight, elemental composition, and structural fragmentation. | Molecular ion peak corresponding to the conjugate's mass, characteristic fragmentation patterns. nih.govnih.gov |
Chromatographic Separation Techniques for Purification and Analysis of Reaction Products
Chromatography is essential for both the purification of the synthesized derivatives of this compound and for the analysis of the purity of the final products. nih.gov High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Reverse-phase HPLC (RP-HPLC) is a common method for separating compounds based on their hydrophobicity. sielc.com For the derivatives of this compound, a C18 column is often employed. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com By running a gradient of the organic solvent, compounds with different polarities can be effectively separated. The retention time of the product peak can be used for identification, and the peak area can be used for quantification.
For applications requiring mass spectrometry detection (LC-MS), volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com
Chiral Liquid Chromatography for Enantiomeric Separation
When this compound or its derivatives are synthesized as a racemic mixture (containing equal amounts of two enantiomers), chiral liquid chromatography is necessary to separate these mirror-image isomers. csfarmacie.cz This is crucial in pharmaceutical and biological applications, as enantiomers can have different biological activities. csfarmacie.cz
Chiral separation is typically achieved using a chiral stationary phase (CSP). csfarmacie.cz These stationary phases are designed to interact differently with each enantiomer, leading to different retention times and thus separation. The "three-point interaction" model is a fundamental concept in chiral recognition, where at least three simultaneous interactions between the analyte and the CSP are required for separation. csfarmacie.cz
Various types of CSPs are available, including those based on polysaccharides, proteins, cyclodextrins, and synthetic polymers. researchgate.netnih.gov For carboxylic acids like this compound, CSPs that can engage in hydrogen bonding, π-π interactions, and steric interactions are often effective. The choice of the mobile phase is also critical and can significantly influence the separation efficiency.
| Chromatographic Technique | Application for this compound Derivatives | Key Parameters |
| Reverse-Phase HPLC | Purification and purity analysis of reaction products. | C18 column, acetonitrile/water or methanol/water mobile phase gradient. sielc.com |
| Chiral Liquid Chromatography | Separation of enantiomers of racemic mixtures. | Chiral stationary phase (CSP), mobile phase composition. csfarmacie.cz |
Advanced Imaging Techniques for Visualization of Labeled Biological Systems
When this compound is used as a tag for bioconjugation to molecules within a biological system, advanced imaging techniques can be employed to visualize the location and distribution of these labeled entities. The alkyne group serves as a handle for attaching a reporter molecule, such as a fluorophore, through click chemistry.
Once a fluorescent dye is attached to the this compound-labeled biomolecule, techniques like fluorescence microscopy can be used for visualization. Confocal microscopy, in particular, provides high-resolution images and allows for three-dimensional reconstruction of the labeled structures within cells or tissues.
The choice of the fluorophore is critical and depends on the specific application, including the desired excitation and emission wavelengths and the brightness of the signal. The development of fluorogenic probes, which exhibit a significant increase in fluorescence upon reaction with the alkyne tag, is particularly advantageous as it reduces background noise and enhances the signal-to-noise ratio. rsc.org
Quantitative Analysis of Bioconjugation Efficiency and Product Purity
Quantifying the efficiency of the bioconjugation reaction and the purity of the final product is a critical step. Several methods can be employed for this purpose.
HPLC analysis can be used to determine the extent of the reaction by monitoring the decrease in the starting materials and the increase in the product over time. By integrating the peak areas of the starting material and the product, the conversion percentage can be calculated. A standard curve can be created using a known concentration of the purified product to determine the absolute concentration of the bioconjugate in a sample.
Mass spectrometry can also be used for quantification, particularly when coupled with liquid chromatography (LC-MS). By using an internal standard, the amount of the bioconjugate can be accurately determined. Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) are powerful MS techniques that offer high sensitivity and selectivity for quantifying specific molecules in complex mixtures.
For bioconjugates involving proteins, techniques like UV-Vis spectroscopy can be used to estimate the degree of labeling. By measuring the absorbance of the protein and the attached label at their respective maximum absorption wavelengths, the ratio of label to protein can be calculated.
Gel electrophoresis , such as SDS-PAGE, can provide a qualitative and semi-quantitative assessment of protein conjugation. The conjugated protein will have a higher molecular weight and will migrate more slowly on the gel compared to the unconjugated protein. Densitometry analysis of the protein bands can provide an estimate of the conjugation efficiency.
| Analytical Method | Purpose in Bioconjugation Analysis | Information Obtained |
| HPLC | Quantify reaction conversion and product purity. | Percentage of starting material converted to product, concentration of the final product. |
| LC-MS | Sensitive and selective quantification of the bioconjugate. | Absolute concentration of the bioconjugate, often using an internal standard. |
| UV-Vis Spectroscopy | Estimate the degree of labeling on proteins. | Ratio of the attached label to the protein molecule. |
| SDS-PAGE | Qualitative and semi-quantitative analysis of protein conjugation. | Shift in molecular weight upon conjugation, estimation of conjugation efficiency. |
Computational Chemistry and Theoretical Investigations
Molecular Modeling of Reactivity and Selectivity in Functionalization Reactions
Molecular modeling serves as a powerful tool to predict the reactivity and selectivity of functionalization reactions involving 3-(4-ethynylphenyl)propanoic acid. The terminal alkyne and the carboxylic acid moieties are the primary sites for chemical modification.
Computational models can be employed to study reactions such as:
Click Chemistry: The ethynyl (B1212043) group is a prime candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. Molecular modeling can predict the activation barriers and reaction energies for the formation of triazole products.
Sonogashira Coupling: The reactivity of the terminal alkyne in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides can be assessed.
Esterification/Amidation: The carboxylic acid group can be functionalized to form esters or amides. Modeling can provide insights into the reaction pathways and the influence of different reagents and catalysts.
By calculating properties such as electrostatic potential maps and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for electrophilic and nucleophilic attack, thereby predicting the regioselectivity of various functionalization reactions.
Ligand-Protein Docking Studies for Rational Design of Chemical Probes
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is instrumental in the rational design of chemical probes and potential therapeutic agents. For this compound and its derivatives, docking studies can elucidate potential biological targets and guide the design of more potent and selective inhibitors.
The general workflow for such a study involves:
Target Selection: Identifying a protein of interest, for example, an enzyme implicated in a disease pathway.
Binding Site Prediction: Locating the active or allosteric sites on the protein.
Docking Simulation: Using algorithms to fit the ligand (e.g., a derivative of this compound) into the binding site in various conformations.
Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The interactions, such as hydrogen bonds and hydrophobic interactions, are then analyzed.
For instance, studies on similar arylpropanoic acids have utilized docking to investigate their interactions with enzymes like cyclooxygenases (COX). These studies help in understanding the structural requirements for binding and can guide modifications to the this compound scaffold to improve its interaction with a specific target.
Below is a hypothetical data table illustrating the type of results obtained from a docking study.
| Derivative of this compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | Hypothetical Kinase A | -8.5 | LYS76, GLU91, LEU148 |
| Amide with L-Alanine methyl ester | Hypothetical Kinase A | -9.2 | LYS76, GLU91, ASP161 |
| Triazole derivative (via click chemistry) | Hypothetical Kinase A | -9.8 | ARG150, PHE152 |
Conformational Analysis of Derivatives and Conjugates
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For derivatives and conjugates of this compound, understanding their conformational preferences is crucial.
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational methods like Density Functional Theory (DFT), are often used. For example, the rotational freedom around the single bonds in the propanoic acid side chain allows for different spatial arrangements (e.g., gauche and anti conformers).
Computational conformational analysis typically involves:
A systematic or stochastic search of the conformational space to find low-energy structures.
Geometry optimization of the identified conformers.
Calculation of the relative energies to determine the population of each conformer at a given temperature.
The solvent environment can significantly influence conformational preferences, especially for a molecule with a carboxylic acid group that can engage in hydrogen bonding.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the detailed mechanisms of chemical reactions. These calculations can map out the entire potential energy surface of a reaction, identifying transition states and intermediates.
For reactions involving this compound, quantum chemical calculations can provide:
Activation Energies: To predict the feasibility and rate of a reaction.
Reaction Enthalpies: To determine if a reaction is exothermic or endothermic.
Geometries of Transition States: To understand the structural changes that occur during the key bond-making and bond-breaking steps.
For example, in a Sonogashira coupling reaction, DFT calculations could be used to investigate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing a deeper understanding of the role of the catalyst and the ligands.
The table below presents hypothetical data from a DFT study on a reaction step.
| Reaction Step | Method/Basis Set | Activation Energy (kcal/mol) |
| Oxidative Addition | B3LYP/6-31G(d) | 15.2 |
| Reductive Elimination | B3LYP/6-31G(d) | 10.8 |
By providing such detailed mechanistic insights, quantum chemical calculations can guide the optimization of reaction conditions to improve yields and selectivity.
Future Perspectives and Emerging Research Directions
Development of Novel Bioorthogonal Reactions Incorporating Alkynes
The terminal alkyne is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. nih.govotago.ac.nz While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," remains a widely used reaction, future research is heavily focused on developing novel ligation strategies that expand the capabilities of alkyne probes. researchgate.netnih.gov
A primary driver is the need to eliminate potential cytotoxicity associated with copper catalysts, leading to the development of strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org This reaction uses strained cyclooctynes instead of terminal alkynes, removing the need for a metal catalyst. acs.org However, the future lies in expanding the toolkit of reactions for terminal alkynes themselves. Emerging areas include the refinement of metal-catalyzed couplings, such as the copper-free Sonogashira reaction, for use under biological conditions. researchgate.netresearchgate.net
Furthermore, the development of mutually exclusive bioorthogonal reactions is a major goal. This would allow for the simultaneous labeling and tracking of multiple targets within a single system. For instance, researchers have demonstrated strategies combining tetrazine ligation, Staudinger ligation, and CuAAC in one experiment to profile multiple enzymatic activities. nih.gov The quest continues for new reaction pairs that are orthogonal to existing chemistries, with research exploring activated alkynes that exhibit high reaction efficiency without metal catalysis and under mild physiological conditions. pnas.org The development of such reactions will enable more complex, multi-target experiments, providing a more holistic view of cellular processes. nih.govnih.gov
| Bioorthogonal Reaction | Reactants | Key Feature/Future Direction |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide (B81097) | Optimization with new ligands to accelerate rates and reduce copper toxicity. nih.gov |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., Cyclooctyne) + Azide | Copper-free; development of new strained alkynes with faster kinetics. acs.org |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Development of ligand-free and copper-free versions for biological applications. researchgate.netresearchgate.net |
| Tetrazine Ligation | Tetrazine + Strained Alkene/Alkyne | Extremely fast kinetics; development of new tetrazine and dienophile pairs. nih.gov |
| Activated Alkyne Chemistry | Activated Alkyne + Nucleophiles (amines, thiols) | Metal-free; development of water-soluble and highly specific activated alkynes. pnas.org |
Advanced Applications in Systems Chemical Biology
Systems chemical biology aims to understand the complex networks of interactions between molecules in a living organism. Alkyne-containing chemical probes are indispensable tools in this field, enabling the study of biomolecules on a global scale, such as in proteomics, metabolomics, and glycomics. wm.edunih.gov By metabolically incorporating a probe like 3-(4-ethynylphenyl)propanoic acid (which can act as a fatty acid mimic), researchers can tag entire classes of lipids. Subsequent bioorthogonal ligation allows for the visualization, enrichment, and identification of these lipids and their binding partners, providing insights into lipid metabolism and signaling pathways.
A major application is in activity-based protein profiling (ABPP), a chemoproteomic strategy used to monitor the functional state of enzymes in complex proteomes. Probes can be designed to covalently bind to the active site of specific enzyme families. The alkyne tag then allows for the attachment of a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging), enabling the identification and quantification of active enzymes. This approach is critical for drug discovery, helping to identify novel drug targets and assess the selectivity of inhibitors across the proteome. nih.gov
Future research will focus on developing more sophisticated probes and workflows to answer complex biological questions. This includes creating "fitness factors" to better design and select bioorthogonal probes for specific biological contexts, considering factors like stability, solubility, and fluorogenicity. nih.gov The diversification of chemical tools to include degraders (like PROTACs) and molecular glues, all of which can be designed with alkyne handles for verification and analysis, is expanding the scope of what can be studied. nih.gov These advanced applications will move beyond simply identifying what is present in a cell to understanding the dynamic functional relationships that govern cellular behavior.
Sustainable and Green Chemistry Approaches to Synthesis and Derivatization
As the use of chemical probes expands, there is a growing emphasis on developing sustainable and environmentally friendly methods for their synthesis and derivatization. openaccesspub.org Traditional organic synthesis often relies on harsh reagents, toxic solvents, and heavy metal catalysts. Green chemistry seeks to minimize this environmental impact. nih.govnih.gov
For alkyne-containing compounds like this compound, this involves several key research directions. One major area is the development of recyclable catalysts, for instance, for the Sonogashira and other coupling reactions used to form the carbon-carbon triple bond. nih.gov Performing these reactions in water instead of organic solvents is another significant goal that has been successfully demonstrated. nih.gov
An even more ambitious and promising future direction is the use of biocatalysis and engineered biosynthesis. nih.govrsc.org Researchers are discovering the natural enzymatic pathways that organisms use to produce alkyne-containing natural products. nih.govrsc.org By understanding and harnessing these enzymes, it may become possible to produce complex alkynes through fermentation-like processes, completely bypassing traditional chemical synthesis. This de novo biosynthesis offers a truly green and sustainable route to producing these valuable chemical tools, reducing reliance on petrochemical feedstocks and minimizing waste. nih.gov The principles of green synthesis, such as using plant extracts as reducing and capping agents for nanoparticle synthesis, provide a parallel framework for developing biocompatible and eco-friendly chemical processes. nih.govmdpi.com
| Approach | Conventional Method | Green/Sustainable Alternative |
| Catalysis | Homogeneous, single-use metal catalysts (e.g., Palladium, Copper). | Heterogeneous, recyclable catalysts (e.g., metal nanoparticles on a solid support). nih.gov |
| Solvents | Anhydrous organic solvents (e.g., THF, Toluene). | Aqueous media (water). nih.gov |
| Reaction Conditions | Often requires high temperatures and inert atmospheres. | Metal- and solvent-free conditions; use of milder reagents like sulfamic acid. nih.gov |
| Source of Alkyne | Petrochemical-based starting materials. | Bio-based feedstocks from renewable biomass; de novo biosynthesis using engineered enzymes. openaccesspub.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-Ethynylphenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodology : Friedel-Crafts alkylation is a common approach for arylpropanoic acid derivatives. For ethynyl-substituted analogs, a Sonogashira coupling may precede alkylation. For example, coupling 4-iodophenylpropanoic acid with acetylene derivatives using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) under inert conditions can introduce the ethynyl group . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or flash chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
- Optimization : Reaction yield improves with slow addition of acetylene gas and temperature control (40–60°C). Monitor intermediates via TLC or HPLC to minimize side products like over-alkylated derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) with UV detection at 254 nm .
- Structural Confirmation :
- FT-IR : Confirm carboxylic acid (O-H stretch: 2500–3300 cm⁻¹) and ethynyl (C≡C stretch: ~2100 cm⁻¹) groups .
- NMR : ¹H NMR (DMSO-d₆) should show a singlet for the ethynyl proton (~3.1 ppm) and aromatic protons (7.2–7.8 ppm) .
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ (expected m/z: ~203.1) .
Q. What solvent systems are optimal for dissolving this compound in biological assays?
- Solubility : Limited aqueous solubility due to the hydrophobic ethynyl group. Use DMSO (≤1% v/v) for stock solutions. For aqueous buffers (e.g., PBS), pre-warm to 37°C and sonicate to enhance dispersion. Verify solubility via dynamic light scattering (DLS) to detect aggregates .
Advanced Research Questions
Q. How does the ethynyl substituent influence the metabolic stability of this compound in vivo?
- Metabolic Pathways : Ethynyl groups are prone to cytochrome P450-mediated oxidation, forming reactive intermediates. In murine models, analogous compounds (e.g., 3-(4-hydroxyphenyl)propanoic acid) undergo phase I oxidation (hydroxylation) followed by phase II conjugation (sulfation/glucuronidation) .
- Experimental Design :
- Administer radiolabeled compound (¹⁴C-ethynyl) to track metabolites via LC-MS/MS.
- Use liver microsomes (human/rodent) to identify CYP isoforms involved (e.g., CYP3A4 inhibition assays) .
Q. What strategies mitigate aggregation or nonspecific binding of this compound in enzyme inhibition studies?
- Approaches :
- Surfactants : Add 0.01% Tween-80 to reduce hydrophobic interactions.
- Competitive Binding : Include inert carriers (e.g., BSA at 0.1 mg/mL) to saturate nonspecific sites .
- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 chip and analyze binding kinetics in real-time to distinguish specific vs. nonspecific interactions .
Q. How can computational modeling predict the interaction of this compound with biological targets like COX-2?
- Protocol :
- Docking : Use AutoDock Vina with the crystal structure of COX-2 (PDB: 5KIR). Parameterize the ethynyl group’s partial charges via Gaussian09 (B3LYP/6-31G*).
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Key metrics: RMSD (<2 Å), hydrogen bond occupancy (>50%) with Arg120/Tyr355 .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in the laboratory?
- PPE : Nitrile gloves, lab coat, and safety goggles. For dry powder, use a NIOSH-approved N95 respirator .
- Spill Management : Absorb with inert material (vermiculite), place in a sealed container, and dispose as hazardous waste .
- Storage : Store in amber glass vials under argon at –20°C to prevent oxidation of the ethynyl group .
Data Contradictions and Resolutions
Q. Conflicting reports on the cytotoxicity of arylpropanoic acids: How to validate findings?
- Case Study : 3-(4-Hydroxyphenyl)propanoic acid shows low cytotoxicity (IC₅₀ > 100 µM in HepG2), while nitro-substituted analogs (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) exhibit higher toxicity (IC₅₀ ~20 µM) due to nitroreductase activation .
- Resolution : Conduct comparative assays under identical conditions (e.g., MTT assay, 48-h exposure). Include positive controls (e.g., doxorubicin) and validate via orthogonal methods (e.g., ATP assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
